Boc-D-Lys(Z)-OH

Description

Significance of Protected Amino Acid Building Blocks in Modern Chemical Biology

The synthesis of peptides with a defined sequence requires the use of protecting groups to prevent unwanted side reactions. peptide.comiris-biotech.de During peptide synthesis, the alpha-amino group of one amino acid is coupled with the carboxylic acid group of another. peptide.com To ensure that the reaction proceeds in a controlled manner, all other reactive functional groups, such as the amino group in the side chain of lysine (B10760008), must be temporarily masked. peptide.comgoogle.com These "protecting groups" are later removed to reveal the final peptide. iris-biotech.de

Protected amino acids are therefore fundamental tools in chemical biology, allowing for the precise assembly of peptides and proteins. google.com They are essential for solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. peptide.com The availability of a wide array of protected amino acids with different protecting groups enables chemists to construct peptides with diverse functionalities and complex structures, including those with post-translational modifications. nih.gov

Rationale for D-Amino Acid Derivatives in Peptide and Peptidomimetic Research

While proteins in most living organisms are constructed exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, offers significant advantages in the design of therapeutic peptides and peptidomimetics. biosyntan.defrontiersin.org One of the primary benefits is increased stability against enzymatic degradation. biosyntan.denih.gov Proteases, the enzymes that break down proteins, are stereospecific and primarily recognize L-amino acids. frontiersin.org Peptides containing D-amino acids are therefore more resistant to proteolysis, leading to a longer effective lifetime in biological systems. mdpi.com

Overview of Nα-Boc and Nε-Z Protecting Group Chemistry for Lysine Derivatives

The choice of protecting groups is critical for a successful peptide synthesis strategy. The combination of the Nα-Boc and Nε-Z protecting groups in Boc-D-Lys(Z)-OH is a classic example of an "orthogonal" or, more accurately, a selectively removable protection scheme. fiveable.mepeptide.com

Nα-Boc (tert-Butyloxycarbonyl) Group: The Boc group is an acid-labile protecting group used to temporarily protect the alpha-amino group. fiveable.mepeptide.com It is stable under the basic conditions often used in peptide synthesis but can be readily removed with moderate acids like trifluoroacetic acid (TFA). peptide.commasterorganicchemistry.com This allows for the sequential addition of amino acids to the growing peptide chain. peptide.com

Nε-Z (Benzyloxycarbonyl) Group: The Z group, also known as the carboxybenzyl (Cbz) group, is used to protect the epsilon-amino group of the lysine side chain. fiveable.memasterorganicchemistry.com It is stable to the acidic conditions used to remove the Boc group but can be cleaved by catalytic hydrogenation or strong acids. fiveable.memasterorganicchemistry.com This differential stability allows for the selective deprotection of the alpha-amino group for chain elongation while the side chain remains protected. fiveable.me

This selective deprotection strategy is fundamental to both solution-phase and solid-phase peptide synthesis, enabling the precise and controlled construction of peptides containing lysine. fiveable.mebachem.com The versatility of the Boc and Z groups has made them mainstays in the field of peptide chemistry. nih.gov

Compound Information

| Compound Name | Abbreviation |

| This compound | Not Applicable |

| tert-Butyloxycarbonyl | Boc |

| Benzyloxycarbonyl | Z, Cbz |

| Trifluoroacetic Acid | TFA |

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 55878-47-2 | bldpharm.com |

| Molecular Formula | C19H28N2O6 | glentham.com |

| Molecular Weight | 380.44 g/mol | glentham.com |

| Appearance | White to almost white powder | glentham.com |

| Storage Temperature | 2-8°C or -20°C | bldpharm.comglentham.com |

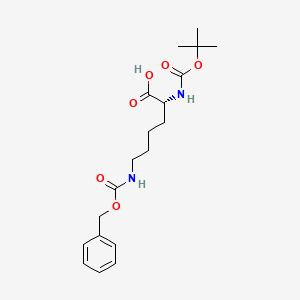

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151378 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55878-47-2 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc D Lys Z Oh and Its Derivatives

Strategic Considerations for Boc-D-Lys(Z)-OH Production

The synthesis of this compound, a derivative of the amino acid lysine (B10760008), requires careful planning to ensure the correct placement of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups. These groups mask the reactive amino functions of lysine, allowing for controlled, stepwise peptide chain elongation. fiveable.me

Convergent and Divergent Synthetic Approaches

The synthesis of lysine-containing peptides and dendrimers can be approached through two main strategies: convergent and divergent synthesis. rsc.orgwikipedia.org

Divergent Synthesis: This method starts from a central core molecule, and successive layers of building blocks are added in a stepwise fashion. wikipedia.org In the context of dendrimers based on L-lysine, studies have shown that a divergent methodology can be preferable for preserving the stereochemistry of the molecule. rsc.org This approach is analogous to starting with a single lysine residue and sequentially adding amino acids to build a peptide chain.

Convergent Synthesis: In this approach, fragments of the final molecule are synthesized independently and then joined together at a later stage. nih.gov For larger or more complex structures, this can be more efficient as it allows for the purification of intermediate fragments, potentially leading to a cleaner final product. For example, a dipeptide fragment could be synthesized and then coupled to a lysine derivative like this compound.

Regioselective Functionalization Strategies

Lysine possesses two amino groups, the α-amino group at the chiral center and the ε-amino group on the side chain. To synthesize this compound, it is essential to selectively protect these two groups. This process is known as regioselective functionalization. The goal is to place the Boc group on the α-amino group and the Z group on the ε-amino group. nih.gov

This is typically achieved by taking advantage of the different reactivity of the two amino groups or by using a pre-protected lysine derivative where one of the amino groups is already masked. The synthesis often involves multiple protection and deprotection steps to ensure the correct placement of the Boc and Z groups, yielding the desired this compound. google.com

Orthogonal Protecting Group Schemes Utilizing Boc and Z

The combination of the Boc and Z protecting groups on a single lysine molecule creates a powerful tool for peptide synthesis. This is because they form an "orthogonal" or "quasi-orthogonal" system, meaning one group can be removed under conditions that leave the other intact. peptide.comiris-biotech.debiosynth.com This allows for the selective deprotection and subsequent modification of either the α-amino or ε-amino group of the lysine residue within a peptide chain. fiveable.me

Acid-Labile Boc Deprotection in the Context of Z Stability

The tert-butyloxycarbonyl (Boc) group is classified as an acid-labile protecting group. masterorganicchemistry.com It can be removed using acids, with trifluoroacetic acid (TFA) being a common reagent for this purpose. masterorganicchemistry.comgoogle.com The conditions for Boc deprotection are generally mild enough that the benzyloxycarbonyl (Z) group, which is also acid-labile but requires stronger acidic conditions for removal, remains unaffected. fiveable.megoogle.com

For instance, treatment with a solution of TFA in a solvent like dichloromethane (B109758) (DCM) will selectively cleave the Boc group, exposing the α-amino group for further peptide coupling, while the Z-protected ε-amino group on the lysine side chain remains masked. peptide.com However, it is noteworthy that some research indicates that the Z group can be slowly cleaved by 1N HCl, while being more resistant to 0.1N HCl. google.com

Table 1: Conditions for Acid-Labile Boc Deprotection

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Typically 50-100% v/v in DCM | Selective removal of Boc group | peptide.comgoogle.com |

| Oxalyl chloride/Methanol | Room temperature, 1-4 hours | Mild and selective deprotection of N-Boc | nih.gov |

| HCl in organic solvents | Varies (e.g., in dioxane, ethyl acetate) | Can be used for Boc removal, but Z group stability must be considered | google.comnih.gov |

Compatibility with Other Protecting Groups in Multi-Step Syntheses (e.g., Fmoc, Alloc, Mtt)

In the construction of complex peptides, it is often necessary to employ multiple protecting groups with different chemical labilities. The Boc/Z protecting group strategy is compatible with a range of other commonly used protecting groups, allowing for intricate, multi-step synthetic routes. kohan.com.twpeptide.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in DMF. wikipedia.org Since both Boc and Z groups are stable to basic conditions, the Fmoc group can be selectively removed in their presence. This allows for the use of Fmoc-protected amino acids in the elongation of a peptide chain that contains a this compound residue. peptide.compeptide.com

Alloc (Allyloxycarbonyl): The Alloc group is removed by palladium(0)-catalyzed hydrolysis. wikipedia.org This deprotection method is orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Z group, providing an additional layer of selective manipulation. ub.edu

Mtt (Monomethoxytrityl): The Mtt group is highly acid-labile and can be removed under very mild acidic conditions, such as 1-2% TFA in DCM. kohan.com.twadvancedchemtech.comresearchgate.net This allows for the selective deprotection of an Mtt-protected residue without affecting the more acid-stable Boc and Z groups. kohan.com.twresearchgate.net

Table 3: Compatibility of Boc/Z with Other Protecting Groups

| Protecting Group | Deprotection Condition | Compatibility with Boc | Compatibility with Z | Citations |

|---|---|---|---|---|

| Fmoc | Base (e.g., Piperidine) | Stable | Stable | peptide.comwikipedia.orgpeptide.com |

| Alloc | Pd(0) catalyst | Stable | Stable | wikipedia.orgub.edu |

| Mtt | Mild Acid (e.g., 1% TFA) | Stable (requires stronger acid) | Stable | kohan.com.twadvancedchemtech.comresearchgate.net |

This compatibility allows for sophisticated synthetic strategies, such as the on-resin cyclization of peptides or the site-specific attachment of labels and other moieties. kohan.com.tw

Advanced Coupling Chemistries Employing this compound

This compound is a versatile building block in peptide synthesis, adaptable to both traditional and modern coupling methodologies. issuu.comruifuchemical.com Its unique protecting group combination allows for its incorporation into growing peptide chains in a controlled manner, preventing unwanted side reactions at the lysine side chain. bzchemicals.com

In solution-phase peptide synthesis (SPPS), this compound is a valuable reagent for the creation of peptide fragments that can be later joined together in a convergent synthesis strategy. google.comcsic.es For instance, it has been used in the synthesis of fragments of thymosin β4, βg, and β6. medchemexpress.com The process often involves the activation of the carboxylic acid of this compound, commonly through the formation of an active ester, which then reacts with the free amine of another amino acid or peptide fragment in solution. google.com One documented application involves the synthesis of Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH. csic.es Another example is its use in the preparation of a tetrapeptide, H-Phe-(D)-Trp-Lys(Boc)-Thr-OMe, through a series of coupling and deprotection steps. google.com

| Reagent/Method | Application | Reference |

| Active Ester Method | Synthesis of dipeptides and tetrapeptides | google.com |

| DCC/HOBt | Fragment condensation | csic.es |

| N-Hydroxysuccinimide Ester | Coupling with other amino acids | google.comgoogle.com |

This compound and its derivatives are extensively utilized in Boc-based solid-phase peptide synthesis (SPPS). peptide.com In this methodology, the peptide is assembled step-by-step on a solid resin support. The Boc group is used for temporary protection of the α-amino group and is removed at each cycle with an acid, such as trifluoroacetic acid (TFA). The Z-group on the lysine side chain remains intact during these acidic deprotection steps. bzchemicals.compeptide.com This allows for the selective deprotection and modification of the lysine side chain at a later stage if required. bzchemicals.com A common derivative used in Boc-SPPS is Boc-D-Lys(2-Cl-Z)-OH, where the 2-chloro-Z group offers modified stability and is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

The use of Boc-D-Lys(Fmoc)-OH in Boc-SPPS provides an orthogonal strategy where the Fmoc group on the side chain can be selectively removed using a base, such as piperidine, while the peptide is still attached to the resin. peptide.com This enables site-specific modifications on the lysine side chain. peptide.com Research has also explored attaching peptides to the solid support via the ε-amino group of lysine, broadening the scope of SPPS. nih.gov

| Resin Type | Linker/Strategy | Application | Reference |

| Polystyrene | Chloroformoxymethyl linker | Side-chain attachment for synthesis of lysine-vasopressin | nih.gov |

| MBHA resin | Boc-SPPS | Synthesis of peptide-o-aminoanilides | amazonaws.com |

| Wang/Rink resins | Fmoc/tBu strategy with side-chain protected lysine | General peptide synthesis | bzchemicals.comnih.gov |

Efficient amide bond formation is critical for the success of peptide synthesis, and various coupling reagents have been developed to maximize yields and minimize racemization. When using this compound, common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and reduce the risk of racemization. google.comrsc.org

More advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed, particularly in SPPS, to achieve high coupling efficiencies, even with sterically hindered amino acids. amazonaws.com The choice of solvent, temperature, and reaction time are all critical parameters that are optimized to ensure complete and efficient coupling. rsc.org For instance, microwave-assisted SPPS has been shown to enhance the incorporation of lysine derivatives, leading to reduced reaction times and improved yields. chempep.com Recent advancements also focus on "racemization-free" coupling methods, such as those utilizing ball-milling techniques with EDC·HCl and Oxyma, to produce peptides with high diastereomeric purity. rsc.org

| Coupling Reagent | Additive | Key Features | Reference |

| DCC/DIC | HOBt/NHS | Reduces racemization and suppresses side reactions | google.comrsc.org |

| HATU | DIEA | High coupling efficiency, suitable for SPPS | amazonaws.com |

| EDC·HCl | Oxyma | Used in racemization-free ball-milling methods | rsc.org |

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Derivatization and Functionalization Strategies of this compound

The presence of two distinct protecting groups on this compound allows for a range of derivatization and functionalization strategies, enabling the creation of modified peptides with unique properties and applications.

To facilitate efficient coupling in peptide synthesis, the carboxylic acid of this compound can be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester. google.com This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent like DCC. The resulting Boc-D-Lys(Z)-OSu is a stable, crystalline solid that can be isolated and used in subsequent coupling reactions with a free amino group to form a peptide bond. google.com This strategy is widely used in both solution-phase and solid-phase synthesis for the controlled introduction of the lysine residue. google.com

A key advantage of the Boc/Z protection strategy is the ability to selectively deprotect the lysine side chain for further modification. issuu.com The Z group can be removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), leaving the Boc-protected α-amino group and the rest of the peptide intact. rsc.org This exposes the ε-amino group of the lysine residue for a variety of chemical modifications. issuu.comrsc.org

This selective deprotection allows for the attachment of various functional groups, such as:

Fluorophores and Biotin (B1667282): For creating labeled peptides used as probes in biological assays. chempep.comiris-biotech.de

Polyethylene (B3416737) glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic peptides. chempep.com

Other peptide chains: To create branched or dendritic peptides, which can be used as scaffolds for multiple antigen peptides (MAPs) or in drug delivery systems. chempep.comrsc.org

This site-specific modification capability is a powerful tool for developing peptides with tailored functions and properties. issuu.comiris-biotech.de

Introduction of Reporter Groups and Bioconjugation Handles

The strategic modification of peptides to include reporter groups or bioconjugation handles is a cornerstone of modern chemical biology and drug development. The lysine residue, with its primary ε-amino group, serves as a versatile and common site for such modifications. The orthogonally protected derivative, this compound, is a valuable building block in this context. The benzyloxycarbonyl (Z) group protecting the ε-amine can be selectively removed, typically via catalytic hydrogenation, without affecting the acid-labile Nα-Boc group or other protecting groups sensitive to acids or bases. fiveable.me This selective deprotection unveils a nucleophilic amine on the side chain, which can be chemoselectively coupled with a variety of molecules, including fluorescent dyes, affinity tags like biotin, and handles for bioorthogonal chemistry.

The modification can be performed at two distinct stages: either by synthesizing a custom-labeled this compound derivative before its incorporation into a peptide sequence, or by post-synthetic modification of a peptide containing the deprotected D-lysine residue. The latter approach is often favored in solid-phase peptide synthesis (SPPS), where the peptide is assembled on a resin, the ε-Z group is selectively cleaved, and the reporter group is then coupled to the exposed amine before the final cleavage of the peptide from the resin. researchgate.net

Fluorescent Labeling

Fluorescent labeling is a powerful technique for visualizing peptides in biological systems, studying protein-protein interactions, and performing enzyme assays. issuu.com The ε-amino group of D-lysine is readily acylated by activated fluorescent dyes. A common strategy involves the reaction of Nα-Boc-protected D-lysine with amine-reactive forms of fluorophores, such as isothiocyanates or succinimidyl esters, under basic conditions. iu.edunih.gov This modular approach allows for the synthesis of a diverse library of fluorescent D-amino acid derivatives. researchgate.net

For instance, the synthesis of Fluorescein-D-Lysine (FDL) and TAMRA-D-Lysine (TDL) has been demonstrated through the acylation of the ε-amino group of N-α-Boc–protected D-lysine with fluorescein (B123965) isothiocyanate (FITC) and 5-carboxytetramethylrhodamine (B559615) succinimidyl ester (5-TAMRA-OSu), respectively. iu.edunih.gov After the coupling reaction, the Nα-Boc group can be removed using an acid like trifluoroacetic acid (TFA) to yield the final fluorescent amino acid, which can then be used in further synthetic applications.

| Reporter Group Precursor | Amine-Reactive Form | Resulting Labeled Lysine Derivative (Conceptual) |

| Fluorescein | Fluorescein isothiocyanate (FITC) nih.gov | Nε-Fluoresceinyl-D-lysine |

| Tetramethylrhodamine | 5-Carboxytetramethylrhodamine succinimidyl ester (5-TAMRA-OSu) nih.gov | Nε-TAMRA-D-lysine |

| Dansyl Chloride | Dansyl chloride | Nε-Dansyl-D-lysine |

| NBD-Cl | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) nih.gov | Nε-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-lysine |

Biotinylation

Biotinylation, the process of attaching biotin to a molecule, is widely used for affinity purification, immobilization, and detection due to the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin). issuu.com The lysine side chain is a primary target for biotinylation. peptide.comchempep.com Similar to fluorescent labeling, the ε-amino group of a deprotected D-lysine residue can be acylated with an activated form of biotin, such as biotin-N-hydroxysuccinimide (Biotin-NHS) ester. To mitigate potential issues with the hydrophobicity of biotin affecting the solubility or function of the labeled peptide, derivatives of biotin containing hydrophilic spacers, like polyethylene glycol (PEG), can be employed. issuu.com

Alternatively, pre-biotinylated lysine building blocks can be synthesized and used directly in peptide synthesis. A variety of these reagents, such as Boc-D-Lys(Biotin)-OH, are commercially available, simplifying the synthesis of biotinylated peptides. issuu.com

| Biotinylation Reagent | Reactive Group | Research Application |

| Biotin-NHS | N-hydroxysuccinimide ester | General protein and peptide biotinylation issuu.com |

| Biotin caproate | N/A (used in synthesis) | Used as a component in peptide synthesis researchgate.net |

| Biotin-PEG-NHS | N-hydroxysuccinimide ester | Improves solubility of biotinylated molecules issuu.com |

| Biotin-Lys(H)-Cys(H)-NH₂ | Amine and Thiol | Multifunctional scaffold for further labeling nih.gov |

Introduction of Click Chemistry Handles

"Click chemistry" refers to a class of bioorthogonal reactions that are rapid, specific, and high-yielding, making them ideal for conjugating molecules in complex biological environments. targetmol.com The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de By incorporating an azide (B81097) or an alkyne group into a peptide via a lysine side chain, researchers can site-specifically attach other molecules (e.g., imaging agents, drugs, or carbohydrates) that bear the complementary functional group. issuu.com

Derivatives of Boc-D-Lysine containing azide (N₃) or alkyne handles are instrumental for this purpose. For example, Boc-D-Lys(N₃)-OH can be incorporated into a peptide sequence. targetmol.com The azide group is chemically inert to most biological functionalities and peptide synthesis conditions but can be specifically reacted with an alkyne-containing molecule post-synthetically. Similarly, alkyne handles, such as the propargyloxycarbonyl (Poc) group, can be introduced. iris-biotech.de The development of strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne (B158145) derivatives like DBCO or BCN offers a copper-free alternative for live-cell labeling. targetmol.comiris-biotech.de

| Lysine Derivative | Functional Handle | Type of Click Chemistry |

| Boc-D-Lys(N₃)-OH targetmol.com | Azide | CuAAC or SPAAC |

| N₃-D-Lys(Boc)-OH iris-biotech.de | Azide | CuAAC or SPAAC |

| Boc-L-Lys(Poc)-OH iris-biotech.de | Alkyne (Propargyl) | CuAAC |

| Fmoc-L-Lys(pentynoyl)-OH issuu.com | Alkyne | CuAAC |

Applications in Peptide and Peptidomimetic Research

Construction of Linear and Cyclic Peptides and Pseudopeptides

The synthesis of peptides with tailored properties often requires the incorporation of non-standard amino acids to influence their structure and function. Boc-D-Lys(Z)-OH is particularly useful in this regard, enabling the creation of both linear and cyclic structures with enhanced stability and specific conformational biases.

The incorporation of D-amino acids, such as D-lysine, into a peptide sequence is a well-established strategy for inducing specific secondary structures, like β-turns. rsc.org These turns are crucial for molecular recognition and biological activity. The D-configuration of this compound forces a reversal in the peptide chain's direction, a feature leveraged in the design of conformationally constrained peptides. nih.gov This conformational restriction can enhance binding affinity and specificity to biological targets. nih.gov

Furthermore, the dual protection scheme of this compound allows it to serve as a branching point. After incorporating the residue into a peptide chain via its carboxylic acid, the α-amino Boc group can be selectively removed to continue the linear elongation of the backbone. peptide.com Subsequently, the ε-amino Z group can be cleaved to allow for the attachment of a separate peptide chain, a lipid, a carbohydrate, or other functional moieties to the side chain. This capacity for creating branched peptides is essential for developing synthetic vaccines, drug delivery systems, and multivalent ligands.

Peptide synthesis is often plagued by side reactions that can reduce yield and purity. Two common issues are diketopiperazine (DKP) formation and racemization.

Diketopiperazine Formation: This intramolecular cyclization reaction occurs at the dipeptide stage after the removal of the N-terminal protecting group, leading to the cleavage of the peptide from the solid support. acs.orggoogle.com While this is a general problem in solid-phase peptide synthesis (SPPS), certain sequences are more prone to it. Strategies to mitigate DKP formation include the use of specialized coupling reagents, modifying reaction conditions, or using pre-formed dipeptide blocks. In the context of syntheses involving lysine (B10760008) derivatives, careful selection of the subsequent amino acid and coupling conditions is paramount. Converting a C-terminal ester to a hydrazide has also been shown to prevent DKP formation during the deprotection of an adjacent N-terminal Fmoc group. thieme-connect.de

Racemization: The loss of stereochemical integrity at the α-carbon is a major concern, particularly when activating the carboxylic acid of an amino acid for coupling. thieme-connect.dersc.org The use of carbodiimides as coupling reagents can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. thieme-connect.de To suppress this, additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used. rsc.org The choice of solvent and base is also critical. Utilizing non-polar solvents and sterically hindered bases can minimize racemization. For building blocks like this compound, ensuring that the coupling reactions are performed under conditions known to preserve chirality is essential for the synthesis of stereochemically pure final products. google.com Recent advances include the development of novel coupling reagents like Boc-Oxyma, which promote efficient, racemization-free amide bond formation. rsc.org

Role in Backbone Modifications and Conformational Control

Design and Synthesis of Unnatural Amino Acid-Containing Constructs

The ability to incorporate unnatural amino acids (UAAs) into proteins provides powerful tools for probing and engineering biological systems. While direct use of this compound in this context is less common than UAAs with bio-orthogonal handles, the principles of orthogonal protection are central to these advanced applications.

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins in living cells by repurposing a stop codon, typically the amber codon (UAG). nih.govrsc.org This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and the codon but is not processed by the host cell's native machinery.

Research has demonstrated that the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species exhibits remarkable substrate promiscuity and can be engineered to incorporate a wide variety of lysine derivatives. nih.govacs.org Studies have successfully incorporated Nε-Boc-L-lysine (BocK) into proteins using an engineered PylRS system. nih.govnih.gov For instance, a genetic code expansion system was established in Bombyx mori cells that used H-Lys(Boc)-OH to control the expression of a reporter gene, demonstrating high efficiency and orthogonality. nih.gov The incorporated Boc-protected lysine can then serve as a "caged" residue, where the amine is revealed upon acid treatment, although this is less common than using photolabile or bio-orthogonally cleavable groups. mdpi.com While these studies have focused on the L-enantiomer, the fundamental principles are applicable to D-amino acids, though it would require a specifically evolved synthetase capable of recognizing the D-form.

Once a UAA with a protected functional group is incorporated into a protein, the protecting group can be removed to unmask a reactive handle for site-specific modification. core.ac.ukgoogle.com This strategy allows for the introduction of a wide array of functionalities, such as fluorescent dyes, cross-linkers, or post-translational modifications (PTMs), at a precise location within the protein. chempep.com

A multi-step strategy for installing PTMs involves the genetic incorporation of a protected lysine, followed by chemical protection of all other native lysines on the protein surface. nih.gov The orthogonal protecting group on the UAA is then selectively removed, exposing a single, unique amine for modification. A final global deprotection step yields the site-specifically modified protein. nih.gov A compound like this compound, with its two distinct protecting groups, is conceptually ideal for such complex manipulations, offering two potential sites for orthogonal chemistry, although its primary use remains in peptide synthesis rather than direct genetic encoding.

Incorporation into Protein Scaffolds via Genetic Code Expansion

Development of Dendrimeric Structures and Molecular Scaffolds

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Lysine, with its two amino groups, is an excellent monomer for constructing peptide dendrimers. The orthogonal protection offered by derivatives like Boc-Lys(Fmoc)-OH or this compound is fundamental to the stepwise, controlled synthesis of these structures. acs.orgnih.govnih.gov

In this synthetic approach, often performed on a solid support, the lysine derivative acts as an AB2 branching unit. acs.orgnih.gov For example, using Fmoc-Lys(Boc)-OH, the Fmoc group can be removed to allow peptide bond formation at the α-amino position. acs.org After building a generation, the Boc groups at the ε-amino positions can be removed to create new branching points for the next generation. This iterative process allows for the precise construction of dendrimers with a defined number of layers and peripheral functional groups. acs.orgnih.govfrontiersin.org The use of this compound would follow a similar principle, with the Z group offering an alternative deprotection strategy (hydrogenolysis) to the acid-labile Boc group.

Lysine-based dendrimers have found applications as drug and gene delivery vehicles, scaffolds for multivalent antigen presentation, and antimicrobial agents. mdpi.comgoogle.comresearchgate.net The precise control over size, branching, and surface functionality afforded by using orthogonally protected lysine building blocks is critical to their function. researchgate.net

Synthesis of Lysine-Based Dendrons and Dendrimers

Rational Design of Ligands and Probes for Molecular Recognition

The structural versatility of this compound makes it an invaluable tool for designing specialized molecules that can interact with biological targets like receptors and enzymes. Its D-configuration can enhance proteolytic stability, a desirable trait for therapeutic candidates, while the orthogonally protected amines allow for the site-specific incorporation of pharmacophores, labels, or conjugatable handles.

This compound and its analogs are frequently used in the solid-phase synthesis of peptidic ligands to probe receptor structure and function. The D-lysine residue can introduce specific conformational constraints or interact with the receptor in a way that differs from its L-counterpart, leading to unique pharmacological profiles.

A notable example is the synthesis of potent and selective antagonists for the somatostatin (B550006) receptor subtype 3 (sst3). In this work, an analog, Boc-D-Lys(2-Cl-Z)-OH, was incorporated into a peptide sequence via manual solid-phase synthesis. pnas.org The resulting peptide, after purification and modification, showed high binding affinity (IC₅₀ = 39 nM) and selectivity for the sst3 receptor. pnas.org Similarly, derivatives of the Dmt-Tic pharmacophore, a known δ-opioid antagonist, have been synthesized with a C-terminal lysine. nih.gov Intermediates such as Boc-Dmt-Tic-ε-Lys(Z)-OMe are valuable for creating "designed multiple ligands" by allowing for the attachment of other biologically active molecules after selective deprotection. nih.gov These studies demonstrate that incorporating a D-lysine derivative is a key strategy for modulating the affinity and selectivity of peptidic ligands for their receptors.

| Ligand Target | Lysine Derivative Used | Synthetic Method | Key Finding | Reference |

|---|---|---|---|---|

| Somatostatin Receptor 3 (sst3) | Boc-D-Lys(2-Cl-Z)-OH | Manual Solid-Phase Peptide Synthesis | Resulted in a potent (IC₅₀ = 39 nM) and highly selective antagonist. | pnas.org |

| δ-Opioid Receptor | Boc-Dmt-Tic-ε-Lys(Z)-OMe (intermediate) | Solution-Phase Coupling | Demonstrated a strategy for creating dual ligands by modifying the lysine residue. | nih.gov |

The orthogonal protecting groups of this compound are instrumental in the development of chemical probes for biochemical assays. By selectively removing one of the protecting groups (e.g., the Z group via hydrogenolysis), a free amine is exposed, which can be chemoselectively modified without affecting the rest of the molecule. This free amine can be coupled to a reporter molecule (like a fluorophore or biotin) or a reactive handle for bio-orthogonal "click chemistry" reactions.

For example, lysine derivatives can be synthesized to carry an azide (B81097) group (e.g., N3-D-Lys(Boc)-OH). targetmol.com This azido-lysine can then be incorporated into a peptide or other molecule. The azide group serves as a chemical handle that can be specifically conjugated to a molecule containing an alkyne group via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. targetmol.com This strategy allows for the precise labeling of biological molecules for visualization or pull-down experiments. Similarly, Nα-Boc-L-lysine has been used as a building block to create heterotrifunctional linkers for bio-labeling applications. The ability to use this compound to install a latent, selectively-addressable functional group is a powerful technique for creating sophisticated probes for molecular recognition studies.

Analytical and Characterization Methodologies in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Complex Synthetic Products

Spectroscopic methods are indispensable for confirming the chemical structure of Boc-D-Lys(Z)-OH and the peptides derived from it. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of the various functional groups, including the Boc and Z protecting groups, the lysine (B10760008) side chain, and the carboxylic acid.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the different protons within the molecule. For instance, the protons of the tert-butyl group of the Boc protecting group typically appear as a singlet in the upfield region, while the aromatic protons of the benzyloxycarbonyl (Z) group are observed in the downfield aromatic region. The protons of the lysine backbone and side chain exhibit characteristic multiplets at specific chemical shifts. chemicalbook.com

Interactive Table: ¹H NMR Spectral Data for this compound To view the interactive data, please click on the table.

| Assignment | Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (OH) | ~12.6 |

| Z-group (aromatic) | ~7.3-7.4 |

| NH (Z-group) | ~7.55 |

| NH (Boc-group) | ~6.78 |

| CH (α-carbon) | ~3.91 |

| CH₂ (ε-carbon) | ~2.89 |

| CH₂ (β, γ, δ-carbons) | ~1.2-1.7 |

| Boc-group (tert-butyl) | ~1.37 |

Note: Data is based on a spectrum run in DMSO-d₆. chemicalbook.com Shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to confirm the mass of synthetic peptide products. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. rsc.org For this compound, the expected molecular weight is 380.44 g/mol . Mass spectrometry can detect the molecular ion peak, confirming the compound's identity. In the synthesis of larger peptides, MS is crucial for verifying the mass of the final product and any intermediates, helping to identify any failures in coupling or deprotection steps. nih.gov

Chromatographic Methods for Purification and Purity Assessment in Multi-Step Synthesis

Chromatographic techniques are essential for both the purification of this compound and for assessing the purity of the final peptide products throughout a multi-step synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative purposes. Analytically, it is used to determine the purity of this compound, with suppliers often guaranteeing a purity of ≥98.0%. ruifuchemical.comlookchem.com In the context of peptide synthesis, reversed-phase HPLC (RP-HPLC) is the most common method for monitoring reaction progress and purifying the final peptide product. nih.gov The retention time of the compound on the HPLC column is a characteristic property that can be used for identification. Different mobile phase gradients, often consisting of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) or formic acid, are used to achieve optimal separation of the desired product from impurities.

Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic method used for monitoring the progress of reactions. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value is a key parameter obtained from TLC analysis. For instance, a supplier might specify a purity of ≥98% as determined by TLC. scientificlabs.iescientificlabs.ie

Interactive Table: Chromatographic Purity Data for this compound To view the interactive data, please click on the table.

| Technique | Typical Purity Specification | Reference |

|---|---|---|

| HPLC | >98.0% | ruifuchemical.com |

Monitoring Reaction Progress and Stereochemical Integrity

Maintaining the stereochemical integrity of each amino acid residue is paramount in peptide synthesis to ensure the final peptide has the correct three-dimensional structure and biological activity.

The progress of coupling and deprotection reactions during peptide synthesis is often monitored by qualitative tests or chromatographic methods. For example, the ninhydrin (B49086) test can be used to detect the presence of free primary amines on the solid support, indicating a complete deprotection step or an incomplete coupling reaction.

The stereochemical integrity of this compound and the resulting peptide can be assessed using chiral chromatography or by analyzing the final product using advanced NMR techniques. nih.gov In some cases, the optical rotation of the final product can be measured and compared to literature values to confirm that no significant racemization has occurred during the synthesis. ruifuchemical.com For instance, the specific rotation [α]20/D for this compound is reported as +12.0° ± 2.0° (c=1 in AcOH). ruifuchemical.com Any deviation from this value could indicate the presence of the L-enantiomer or other chiral impurities. Throughout a multi-step synthesis, careful control of reaction conditions, such as temperature and the choice of coupling reagents, is crucial to minimize the risk of epimerization. nih.govacs.org

Future Directions and Emerging Research Avenues

Integration into Automated Synthetic Platforms

The advent of automated Solid-Phase Peptide Synthesis (SPPS) has revolutionized the creation of complex peptides. Boc-D-Lys(Z)-OH and its related derivatives are integral to these modern synthetic workflows, particularly within Boc-based chemical strategies. luxembourg-bio.compeptide.com The compatibility of Boc-protected amino acids with automated synthesizers allows for the efficient and high-yield production of peptide sequences. chempep.com

Automated platforms rely on standardized, highly efficient coupling reactions. Research has focused on optimizing coupling reagents and protocols for Boc-amino acids to reduce cycle times and improve purity. For instance, the adaptation of reagents like 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to create more efficient coupling procedures for Boc-amino acids in automated SPPS compared to traditional methods. luxembourg-bio.com Such advancements enable the rapid synthesis of peptides that incorporate the specific structural and functional properties conferred by the D-lysine residue.

Furthermore, the use of derivatives like Fmoc-Lys(Boc)-OH in automated Fmoc-based SPPS highlights the versatility of the Boc protecting group for side-chain protection. chempep.com This orthogonal protection strategy is crucial for synthesizing complex structures like branched or multivalent peptides, where the ε-amino group of lysine (B10760008) serves as a branching point. chempep.combiotage.com The automation of these complex syntheses, facilitated by specialized software features on modern synthesizers, simplifies what was once a challenging and time-consuming process. biotage.com

Table 1: Comparison of Coupling Reagents in Automated Boc-SPPS

| Coupling Reagent System | Typical Cycle Time | Solvent | Key Advantages |

|---|---|---|---|

| DCC/HOBt | ~65 min | Dichloromethane (B109758)/DMF | Standard, well-established method |

Novel Applications in Materials Science and Nanotechnology

The unique structural properties of lysine, combined with the chemical handles offered by its protecting groups, make this compound a valuable building block in materials science and nanotechnology. Its incorporation into peptides and polymers allows for the creation of sophisticated, self-assembling nanomaterials with a wide range of applications.

One significant area of research is the development of peptide-based nanomaterials for drug delivery. For example, lysine derivatives, including those protected with Boc groups, have been used to functionalize single-walled carbon nanotubes (SWCNTs). dovepress.com In one study, a 1,3-cycloaddition reaction using H-Lys(Boc)-OH was employed to covalently modify SWCNTs, providing amine handles for further conjugation and creating a pH-dependent soluble product suitable for biomedical applications. dovepress.com Similarly, self-assembling lipopeptides containing Fmoc-D-Lys(Boc)-OH have been designed to form pH-sensitive nanostructures, such as hydrogels, which can be used as scaffolds for tissue engineering or as drug delivery vehicles. uniroma1.itnih.gov

Poly(L-lysine) dendrons, synthesized using Boc-Lys(Boc)-OH as a key monomer, are another class of promising nanomaterials. rsc.org These highly branched, well-defined macromolecules can be assembled into nanoparticles that serve as carriers for therapeutic agents like doxorubicin. rsc.org The synthesis involves a divergent approach where generations of the dendron are built up by coupling Boc-Lys(Boc)-OH, followed by deprotection of the Boc groups to allow for further branching. rsc.org Peptides containing Boc-L-Lys(Z)-OH have also been shown to self-assemble into polyion complex vesicles through electrostatic interactions, demonstrating the role of protected lysine in forming diverse nano-architectures. acs.org

Table 2: Research Findings in Materials Science and Nanotechnology

| Application Area | Material | Key Building Block | Research Finding | Citation |

|---|---|---|---|---|

| Drug Delivery | Functionalized Carbon Nanotubes | H-Lys(Boc)-OH | Covalent modification of SWCNTs creates pH-dependent solubility and amine handles for conjugation. | dovepress.com |

| Drug Delivery / Tissue Engineering | Self-Assembling Lipopeptide Hydrogel | Fmoc-D-Lys(Boc)-OH | A lauroyl peptide forms pH-sensitive, polymorphic nanostructures including hydrogels. | uniroma1.it |

| Nanomedicine | Poly(L-lysine) Dendron Nanoparticles | Boc-Lys(Boc)-OH | Dendrons self-assemble into nanomaterials capable of encapsulating and delivering drugs. | rsc.org |

Computational Approaches for Predicting Reactivity and Conformation in Complex Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and this compound is no exception. Methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are providing unprecedented insights into the reactivity and conformational landscape of this and related compounds. researchgate.netaip.orgacs.org

Quantum chemical calculations are used to investigate reaction mechanisms and predict reactivity. researchgate.netmdpi.com For instance, DFT studies can elucidate the energetics of reaction pathways, helping to understand how the lysine side chain might react in different solvent environments or with various electrophiles. researchgate.netunisi.it Such studies can predict which sites on the molecule are most nucleophilic and therefore most likely to react, guiding synthetic strategies. mdpi.com

Molecular dynamics simulations offer a way to explore the conformational flexibility of peptides containing Boc-protected lysine. researchgate.netbiorxiv.org These simulations can predict how a peptide will fold in different environments, such as in solution or when interacting with a biological membrane. aip.orgbiorxiv.org For example, MD simulations have been used to study the anion-binding properties of cyclopeptides containing Boc-protected lysine, revealing how the peptide's conformation changes upon binding. researchgate.net In another study, Atom-centered Density Matrix Propagation (ADMP), a first-principle quantum mechanical molecular dynamics approach, was used to investigate the chiral recognition of Boc-protected amino acids at a lipid membrane interface. aip.org

These computational approaches are not merely academic; they have practical implications for designing molecules with specific properties. By predicting how a peptide will behave before it is synthesized, researchers can more efficiently design novel materials, catalysts, and therapeutic agents.

Table 3: Computational Methods and Their Applications

| Computational Method | System Studied | Research Focus | Key Insight | Citation |

|---|---|---|---|---|

| Quantum Chemical Calculations (DFT) | Model lysine side chain | Reaction mechanism with an aldehyde in different solvents | The pyrrole (B145914) adduct is the most thermodynamically stable product; water can catalyze reaction steps. | researchgate.net |

| Molecular Dynamics (MD) | Boc-protected lysine cyclopeptides | Anion binding in solution | Anions are coordinated by amide groups, inducing a conformational change from elongated to quasi-cyclic. | researchgate.net |

| Atom-centered Density Matrix Propagation (ADMP) | Boc-protected phenylalanine at a lipid membrane | Chiral recognition and interfacial water structure | Provided a molecular-level understanding of enantiomeric selectivity at the interface. | aip.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-D-Lys(Z)-OH, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection of D-lysine using Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups. Key steps include coupling reagents like DCC or HOBt in anhydrous solvents (e.g., DMF or dichloromethane). Reaction temperature (0–25°C) and pH control are critical to minimize racemization. Purification via column chromatography or recrystallization ensures purity. Researchers should reference orthogonal deprotection strategies (e.g., TFA for Boc, H₂/Pd for Z) to validate compatibility .

Q. Which spectroscopic methods are essential for characterizing this compound, and how should baseline spectral data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structure and purity, with Boc (δ ~1.4 ppm) and Z (δ ~5.1, 7.3 ppm) groups providing distinct signals. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Discrepancies in integration ratios (NMR) or retention times (HPLC) may indicate impurities, requiring repeated purification or alternative solvents .

Q. Why are Boc and Z groups commonly used for lysine protection, and how do they facilitate peptide synthesis?

- Methodological Answer : Boc (acid-labile) and Z (hydrogenolysis-sensitive) offer orthogonal protection, enabling selective deprotection during solid-phase peptide synthesis. Boc shields the α-amino group, while Z protects the ε-amino side chain, preventing unwanted side reactions during coupling. This strategy is critical for constructing branched or post-translationally modified peptides .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound when scaling up synthesis?

- Methodological Answer : Racemization risks increase at elevated temperatures or prolonged reaction times. Using low-temperature (0–4°C) coupling conditions, chiral additives (e.g., HOBt/DMAP), and monitoring via polarimetry or chiral HPLC can mitigate this. Comparative CD spectroscopy with L-lysine derivatives validates optical purity .

Q. What experimental approaches resolve contradictions in solubility data for this compound across solvent systems (e.g., DMSO vs. THF)?

- Methodological Answer : Systematic solubility studies under controlled humidity and temperature (25°C, N₂ atmosphere) using gravimetric or UV-Vis methods can clarify discrepancies. Literature reviews (Web of Science, Reaxys) should prioritize recent studies with detailed solvent purity and crystallization conditions. Conflicting data may arise from polymorphic forms, requiring PXRD analysis .

Q. How do competing deprotection pathways (e.g., acidolysis vs. hydrogenation) impact the stability of this compound in complex peptide assemblies?

- Methodological Answer : Design peptide model systems (e.g., tripeptides with this compound) and monitor deprotection kinetics via LC-MS. Use TFA (2–50% in DCM) for Boc and H₂/Pd for Z, comparing side-chain integrity via MALDI-TOF. Unexpected cleavage may indicate residual moisture or catalyst poisoning, necessitating inert atmosphere protocols .

Q. What strategies validate the compatibility of this compound with non-standard coupling reagents (e.g., COMU, OxymaPure) in automated peptide synthesis?

- Methodological Answer : Perform comparative coupling efficiency assays (20–60 min) using Fmoc/t-Bu or Emoc-based resins. Monitor coupling completion via Kaiser test or FT-IR (disappearance of amine peaks). Optimize reagent stoichiometry (2–4 eq) and activation time (1–5 min) to balance reactivity and side-product formation .

Methodological Frameworks

- PICO Framework : Define Population (e.g., peptide sequences), Intervention (e.g., coupling reagents), Comparison (e.g., Boc vs. Fmoc), and Outcome (e.g., yield/purity) to structure solubility or stability studies .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel protecting group strategies), Novel (addressing literature gaps), Ethical (safe handling), and Relevant (peptide therapeutic applications) .

Data Analysis and Reproducibility

- Triangulation : Cross-validate spectral data (NMR, MS, HPLC) and compare with synthetic replicates to confirm reproducibility .

- Supporting Information : Follow Beilstein Journal guidelines to document experimental details (e.g., solvent batches, drying methods) in supplementary files, enabling independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.